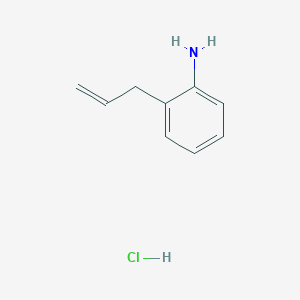

2-Allylaniline Hydrochloride

描述

2-Allylaniline Hydrochloride is an organic compound with the molecular formula C9H11N·HCl. It is a derivative of aniline, where an allyl group is attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allylaniline Hydrochloride can be achieved through several methods. One common approach involves the ortho-selective benzylic C(sp3)–H alkenylation of 2-methyl tertiary anilines with internal alkynes using a half-sandwich scandium catalyst . This method provides high yields and selectivity, making it an efficient route for producing 2-Allylaniline derivatives.

Industrial Production Methods: This process typically requires the use of catalysts and specific reaction conditions to ensure high purity and yield .

化学反应分析

Types of Reactions: 2-Allylaniline Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to the parent aniline or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the allyl group or the aniline moiety is substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

科学研究应用

Organic Chemistry

2-Allylaniline Hydrochloride is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation Reactions: It can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction Reactions: The compound can be reduced to yield simpler aniline derivatives using lithium aluminum hydride or catalytic hydrogenation.

- Substitution Reactions: It can undergo nucleophilic substitution, where the allyl or aniline groups are replaced by other functional groups.

Biological Research

In biological studies, this compound is employed to investigate the effects of allyl groups on biological systems. The compound's ability to interact with enzymes and receptors makes it valuable for studying cellular pathways and processes. It has been noted for its potential role in drug development due to its structural similarities with biologically active compounds.

Industrial Applications

This compound is also used in the production of various industrial chemicals, including:

- Dyes: Its derivatives are often utilized in synthesizing colorants for textiles and other materials.

- Polymers: The compound serves as a building block in creating polymeric materials with specific properties.

- Pharmaceuticals: Its intermediates are critical in developing new therapeutic agents .

Case Study 1: Synthesis of New Derivatives

A recent study highlighted the successful synthesis of a new family of 2-allylaniline derivatives through scandium-catalyzed reactions. This method showcased broad substrate scope and high yields, emphasizing the compound's versatility and efficiency in organic synthesis .

Research investigating the photochemical properties of 2-Allylaniline derivatives revealed significant interactions with biological targets, suggesting potential applications in drug design. The study focused on the intramolecular NH/π complexes formed by these compounds, which could influence their biological activity .

作用机制

The mechanism by which 2-Allylaniline Hydrochloride exerts its effects involves interactions with various molecular targets. The allyl group can participate in reactions that modify the activity of enzymes or other proteins. Additionally, the aniline moiety can interact with biological receptors, influencing cellular pathways and processes .

相似化合物的比较

N-Allylaniline: Similar in structure but lacks the hydrochloride component.

2-Methyl Aniline: Another derivative of aniline with a methyl group instead of an allyl group.

2-Chloroaniline: Contains a chlorine atom instead of an allyl group.

Uniqueness: 2-Allylaniline Hydrochloride is unique due to the presence of both the allyl group and the hydrochloride component. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .

生物活性

2-Allylaniline Hydrochloride (CAS No. 138286-02-9) is an organic compound with a molecular formula of and a molecular weight of approximately 169.65 g/mol. It is characterized by a white crystalline powder form and has a melting point of 132°C . This compound is primarily utilized in organic synthesis and has garnered attention for its potential biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, aminophenol derivatives, which share structural similarities with 2-Allylaniline, have been investigated for their antiproliferative effects against various cancer cell lines. A notable example includes the development of synthetic ligands that target retinoic acid receptors (RAR) and retinoid X receptors (RXR), demonstrating significant activity in regulating gene expression involved in cell proliferation and differentiation .

The biological activity of this compound may be linked to its ability to form intramolecular complexes, particularly NH/π interactions that enhance its reactivity in biological systems. This property has been explored in the context of photochemical reactions, where the compound exhibits unique photophysical characteristics that could be leveraged for therapeutic applications .

Case Studies

- Chiral Indoline Synthesis : A study reported the successful synthesis of chiral substituted indolines using N-sulfonyl-2-allylanilines under copper catalysis. The reactions yielded high enantiomeric excesses, indicating that derivatives of 2-Allylaniline can serve as effective precursors for biologically relevant compounds .

- Antiproliferative Activity : Research indicated that certain aminophenol derivatives exhibit potent antiproliferative activity without binding to RAR/RXR pathways, suggesting that modifications to the 2-Allylaniline structure could lead to new anticancer agents with reduced side effects .

| Property | Value |

|---|---|

| CAS Number | 138286-02-9 |

| Molecular Formula | C9H12ClN |

| Molecular Weight | 169.652 g/mol |

| Melting Point | 132°C |

| Purity | ≥98.0% (HPLC) |

Biological Activity Summary

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Effective against various cancer cell lines |

| Mechanism | Forms intramolecular NH/π complexes |

| Synthesis Applications | Used in chiral indoline synthesis |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Allylaniline Hydrochloride, and how can purity be optimized?

- Methodology : A common approach involves palladium-catalyzed hydroamination or allylic substitution reactions. For example, palladium catalysts (e.g., Pd(OAc)₂) can facilitate the coupling of allyl halides with aniline derivatives under inert atmospheres . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel. Purity ≥95% is achievable via repeated crystallization, as validated by NMR (¹H/¹³C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology : Structural confirmation requires ¹H and ¹³C NMR spectroscopy (DMSO-d₆ or CDCl₃ as solvents) to resolve allyl and aromatic proton signals. FT-IR can identify N–H stretching (~3300 cm⁻¹) and C–Cl bonds (~700 cm⁻¹). Purity assessment uses HPLC with UV detection at 208–254 nm, referencing retention times against standards .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight, light-resistant containers at –20°C to prevent degradation. Pre-purge containers with argon to minimize oxidation. Degradation products (e.g., oxidized allyl groups) can be monitored via TLC (silica plates, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

- Methodology : Screen catalysts (e.g., Pd/Xantphos systems), solvents (DMF vs. THF), and temperature (60–100°C) using Design of Experiments (DoE). Kinetic studies (e.g., in situ IR) help identify rate-limiting steps. Yields >80% are achievable with 5 mol% catalyst loading and 12-hour reaction times .

Q. What mechanisms underlie the thermal degradation of this compound, and how can they be mitigated?

- Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C). Mass spectrometry (GC-MS) of degradation products reveals pathways like dehydrohalogenation or allyl group isomerization. Stabilizers (e.g., BHT) at 0.1% w/w can extend shelf life .

Q. How do tautomeric forms or reactive intermediates impact the reactivity of this compound in cross-coupling reactions?

- Methodology : Use DFT calculations (Gaussian 16) to model tautomer energy profiles. Experimental validation involves trapping intermediates with TEMPO or characterizing via low-temperature NMR (–40°C in CD₂Cl₂). Reactivity differences (e.g., in Suzuki couplings) correlate with enamine vs. imine forms .

Q. What strategies resolve contradictions in reported biological activity data for 2-Allylaniline derivatives?

- Methodology : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity batches via LC-MS. Meta-analyses of literature data can identify confounding factors (e.g., residual solvents affecting IC₅₀ values) .

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions and catalyst recycling to reduce costs.

- Analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) for complex mixtures.

- Safety : Always use fume hoods and PPE; refer to SDS for emergency protocols (e.g., spill neutralization with sodium bicarbonate) .

属性

IUPAC Name |

2-prop-2-enylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c1-2-5-8-6-3-4-7-9(8)10;/h2-4,6-7H,1,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUTZGMYXDQKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。